2-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde
Description
2-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde (CAS: 338982-28-8) is a heterocyclic compound featuring a nicotinaldehyde core substituted with a 4-chlorophenylsulfanyl group at the 2-position. Its structural analogs, such as bromophenyl or fluorobenzyl derivatives, are often explored to tune electronic properties, solubility, or biological activity .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNOS/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMSNZPFOLUHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde typically involves the reaction of 4-chlorothiophenol with nicotinaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization .
Chemical Reactions Analysis
2-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol. Sodium borohydride is a typical reducing agent used for this purpose.
Scientific Research Applications
2-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Researchers use this compound to study its effects on various biological systems. It can act as a probe to investigate enzyme activities and protein interactions.
Medicine: Although not widely used in clinical settings, it has potential applications in drug discovery and development. Its interactions with biological targets can provide insights into new therapeutic agents.
Industry: In industrial research, it is used to develop new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The sulfanyl group may also interact with metal ions or other thiol-containing molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Structural Analogs
Halogen-Substituted Derivatives
- 2-[(4-Bromophenyl)Sulfanyl]Nicotinaldehyde (CAS: 338982-30-2): Replacing chlorine with bromine increases molecular weight (Br: ~79.9 g/mol vs. The larger atomic radius of bromine may also influence steric interactions in crystal packing or enzyme active sites .
- 6-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde o-(3-Fluorobenzyl)Oxime (C₁₉H₁₄ClFN₂OS): The oxime derivative introduces a fluorobenzyl group, increasing molecular weight to 372.8 g/mol. Fluorine’s electronegativity improves metabolic stability and bioavailability compared to the parent aldehyde, though this derivative’s discontinuation suggests challenges in synthesis or stability .
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Substituent | Key Functional Group |
|---|---|---|---|
| 2-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde | 276.7 (calculated) | 4-Cl-C₆H₄ | Aldehyde |
| 2-[(4-Bromophenyl)Sulfanyl]Nicotinaldehyde | 321.1 (calculated) | 4-Br-C₆H₄ | Aldehyde |
| 3-Fluorobenzyl Oxime Derivative | 372.8 | 4-Cl-C₆H₄, 3-F-C₆H₃CH₂ | Oxime |
Crystallographic and Supramolecular Behavior
- N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide (Compound I): Forms inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif), leading to corrugated layers parallel to the ac plane.
- Meta-Chloro Analog (Compound II): The 3-chlorophenyl substitution increases dihedral angles (59.70° and 62.18°), reducing planarity and favoring a 3D hydrogen-bonded network. This structural distinction may lower melting points or alter dissolution kinetics compared to the para-chloro derivative .
Biological Activity
2-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde, also known as 2-((4-chlorophenyl)sulfanyl)nicotinaldehyde, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a chlorophenyl group and a sulfanyl linkage, contributing to its unique reactivity and biological interactions. The molecular formula is CHClNOS, with a molecular weight of approximately 253.73 g/mol. Its structural characteristics facilitate interactions with various biological targets, making it a candidate for drug development.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may act as an inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to apoptosis in cancer cells by altering gene expression patterns associated with cell cycle regulation and survival.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also possess such effects, which could be beneficial in treating inflammatory diseases.
- Neuroprotective Potential : Some studies indicate that compounds with similar structures may exhibit neuroprotective effects, potentially making them valuable in treating neurodegenerative disorders.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets and pathways. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit HDACs, leading to changes in histone acetylation and subsequent alterations in gene expression.
- Receptor Modulation : It might modulate receptor activity involved in cell signaling pathways critical for cell proliferation and survival.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-((3-Fluorophenyl)sulfanyl)nicotinaldehyde | Similar thioether functionality | Different halogen substitutions |
| 2-((4-Bromophenyl)sulfanyl)nicotinaldehyde | Contains bromine instead of chlorine | Potentially different biological activity profile |
| 3-(4-Chlorophenyl)-5-methylisoxazole derivatives | Contains isoxazole ring | Different heterocyclic structure influencing reactivity |
These comparisons highlight how variations in substituents can affect both chemical reactivity and biological activity, underscoring the uniqueness of this compound within this chemical class.
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
- Histone Deacetylase Inhibition : A study demonstrated that related compounds significantly inhibited HDAC activity in cancer cell lines, leading to reduced cell proliferation and increased apoptosis.
- Anti-inflammatory Activity : Another investigation reported that similar thioether compounds exhibited anti-inflammatory effects in animal models, reducing markers of inflammation such as TNF-alpha and IL-6.
- Neuroprotective Effects : Research on related compounds indicated potential neuroprotective effects against oxidative stress in neuronal cells, suggesting a pathway for future therapeutic applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
